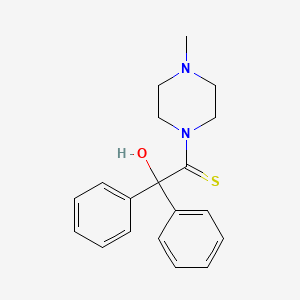
2-Hydroxy-1-(4-methylpiperazin-1-yl)-2,2-diphenylethanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHANETHIONE,2-HYDROXY-1-(4-METHYL-1-PIPERAZINYL)-2,2-DIPHENYL- is a complex organic compound with a unique structure that includes a piperazine ring, a hydroxyl group, and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHANETHIONE,2-HYDROXY-1-(4-METHYL-1-PIPERAZINYL)-2,2-DIPHENYL- typically involves multiple steps, including the formation of the piperazine ring, the introduction of the hydroxyl group, and the attachment of the phenyl groups. Common reagents used in these reactions may include piperazine, phenyl halides, and hydroxylating agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ETHANETHIONE,2-HYDROXY-1-(4-METHYL-1-PIPERAZINYL)-2,2-DIPHENYL- may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent product quality. Key considerations include the selection of raw materials, reaction optimization, and waste management.
Chemical Reactions Analysis
Types of Reactions
ETHANETHIONE,2-HYDROXY-1-(4-METHYL-1-PIPERAZINYL)-2,2-DIPHENYL- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the piperazine ring or the phenyl groups.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the piperazine ring may produce a more saturated derivative.
Scientific Research Applications
ETHANETHIONE,2-HYDROXY-1-(4-METHYL-1-PIPERAZINYL)-2,2-DIPHENYL- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of ETHANETHIONE,2-HYDROXY-1-(4-METHYL-1-PIPERAZINYL)-2,2-DIPHENYL- involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
ETHANETHIONE,2-HYDROXY-1-(4-METHYL-1-PIPERAZINYL)-2,2-DIPHENYL- can be compared with other similar compounds, such as:
Piperazine derivatives: Compounds with similar piperazine rings but different substituents.
Phenyl-substituted compounds: Molecules with phenyl groups attached to different functional groups.
Hydroxyl-containing compounds: Chemicals with hydroxyl groups that exhibit similar reactivity.
Properties
CAS No. |
59408-59-2 |
|---|---|
Molecular Formula |
C19H22N2OS |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
2-hydroxy-1-(4-methylpiperazin-1-yl)-2,2-diphenylethanethione |
InChI |
InChI=1S/C19H22N2OS/c1-20-12-14-21(15-13-20)18(23)19(22,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,22H,12-15H2,1H3 |
InChI Key |
FAJLKHQUDNTGPB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=S)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


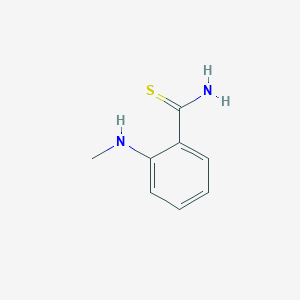

![(Ethane-1,2-diyl)bis[(methylazanediyl)-3-oxopropane-3,1-diyl] dimethanesulfonate](/img/structure/B13999737.png)
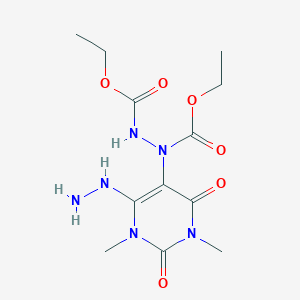
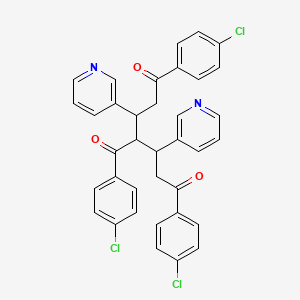
![5-[(4-oxopyrido[2,3-d]pyrimidin-8-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13999759.png)
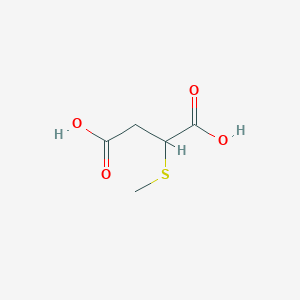
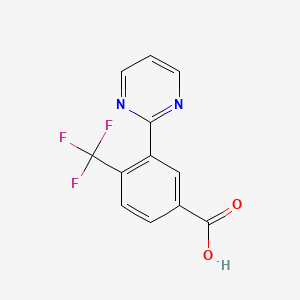
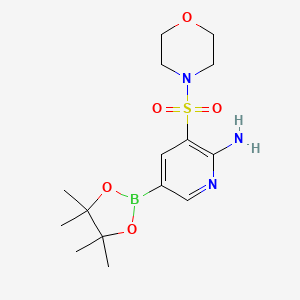
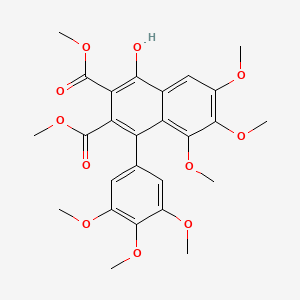
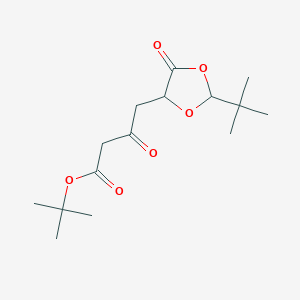
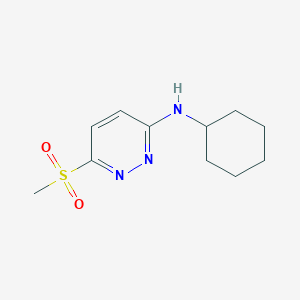
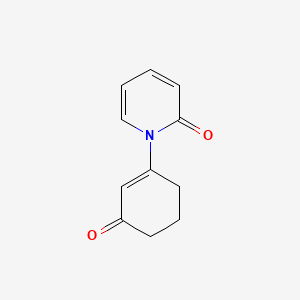
![4-[(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B13999805.png)
